N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(16-8-5-11-23-16)20-14-7-2-1-6-13(14)15-12-21-10-4-3-9-17(21)19-15/h1-4,6-7,9-10,12,16H,5,8,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLSUGWLXFYJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with a suitable aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with a phenyl-substituted tetrahydrofuran-2-carboxylic acid derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine, including N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide, exhibit anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, imidazo[1,2-a]pyridine derivatives have been reported to target specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .
Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives have demonstrated notable anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Compounds with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential utility in treating inflammatory diseases .
Antimicrobial Activity
The antibacterial properties of imidazo[1,2-a]pyridine derivatives have also been explored. Some studies report that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes, positioning them as potential alternatives to traditional antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological efficacy. Modifications at various positions on the imidazo[1,2-a]pyridine core can lead to enhanced biological activity or reduced toxicity.
| Modification | Effect on Activity |
|---|---|
| Substitution on the nitrogen atom | Increased binding affinity to target receptors |
| Alteration of the phenyl group | Enhanced selectivity towards specific kinases |
| Variation in carboxamide moiety | Improved solubility and bioavailability |
Case Study: Anticancer Screening
In a recent study, this compound was screened against several cancer cell lines including breast and lung cancer models. The compound exhibited promising results with a significant reduction in cell viability at low micromolar concentrations. Further mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, highlighting its potential as a chemotherapeutic agent .
Case Study: Anti-inflammatory Evaluation
Another investigation focused on the anti-inflammatory properties of this compound using animal models of arthritis. The results demonstrated a marked decrease in inflammatory markers and joint swelling when treated with this compound compared to control groups. This supports its potential application in chronic inflammatory conditions such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The European patent application () lists numerous compounds with imidazo[1,2-a]pyridine, pyridine, or benzamide scaffolds. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Functional Comparisons
Key Observations
Bioavailability and Solubility :
- The oxolane ring in the target compound likely improves aqueous solubility compared to fully aromatic analogs (e.g., thiazole- or pyridine-based derivatives) .
- Fluorinated compounds (e.g., Isocycloseram) exhibit superior metabolic stability but may suffer from reduced solubility due to hydrophobicity .
The oxolane’s ether oxygen in the target compound could act as a hydrogen-bond acceptor, aiding target interactions .
Structural Rigidity vs. Flexibility :
- Rigid scaffolds (e.g., thiazole in N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide) favor target selectivity, while flexible oxolane may allow conformational adaptation to binding pockets .
Biological Activity
N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Structure and Synthesis
The compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological properties. The oxolane ring and carboxamide group further enhance its pharmacological potential. The synthesis of this compound can be approached through various methods, including:
- Metal-free reactions : Utilizing α-bromoketones and 2-aminopyridines under mild conditions.
- Optimized synthetic routes : Recent literature highlights methods that maximize yield and purity, crucial for biological testing.
Anticancer Properties
Research indicates that derivatives of the imidazo[1,2-a]pyridine scaffold exhibit significant anticancer activity. For instance, compounds related to this compound have shown:
- Inhibition of cancer cell proliferation : Studies report IC50 values as low as 0.126 μM against specific cancer cell lines, indicating potent activity .
- Selectivity against cancer cells : Some derivatives have demonstrated a 20-fold selectivity for cancer cells over normal cells, suggesting a promising therapeutic window .
The mechanisms by which this compound exerts its effects include:
- Inhibition of key enzymes : Compounds in this class have been shown to inhibit enzymes like AChE and BChE, which are relevant in neurodegenerative diseases such as Alzheimer’s .
- Impact on apoptotic pathways : Some studies indicate that these compounds can induce apoptosis in cancer cells via mitochondrial pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | Structure not shown | Strong antimicrobial activity; lacks oxolane ring. |
| Imidazo[1,2-b]pyridine Derivatives | Structure not shown | Known for anti-inflammatory properties. |
| 4-Aminoquinoline Derivatives | Structure not shown | Effective against malaria; distinct functional groups. |
These comparisons highlight the distinctiveness of this compound due to its specific combination of functional groups and structural characteristics.
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological profiles of compounds related to this compound:
- In vitro studies : Demonstrated significant inhibitory effects against various cancer cell lines with IC50 values indicating strong potency .
- In vivo studies : Animal models have shown that these compounds can inhibit tumor growth effectively while exhibiting minimal toxicity .
- Pharmacokinetic profiles : Some derivatives have been reported to possess favorable pharmacokinetic properties with sufficient oral bioavailability .
Q & A
Q. What are the recommended synthetic routes for N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-a]pyridine core via cyclization of precursors like 2-aminopyridine derivatives. Key steps include:
- Coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach the phenyl-oxolane carboxamide group .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene or THF enhances coupling efficiency .
- Temperature control : Maintain 80–110°C during cyclization to minimize side products . Yields >70% are achievable with column chromatography or recrystallization for purification .
Q. How is the structural integrity of this compound verified post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm regiochemistry of the imidazo[1,2-a]pyridine ring and oxolane substitution patterns .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .
Q. What initial biological screening assays are recommended to evaluate this compound’s bioactivity?
Prioritize assays aligned with imidazo[1,2-a]pyridine derivatives’ known activities:
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or lipoxygenase (LOX) using Ellman’s method or UV-Vis monitoring .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?
- Substitution patterns : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) at the oxolane or phenyl ring to modulate electronic effects .
- Scaffold hopping : Replace oxolane with tetrahydrofuran or morpholine to assess ring size/rigidity impacts .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like AChE or COX-2 . Prioritize derivatives with <100 nM IC₅₀ in primary screens for further optimization .
Q. How should researchers resolve contradictory data in biological assays across independent studies?
Contradictions often arise from assay variability or target promiscuity. Mitigate via:
- Standardized protocols : Replicate studies using identical cell lines (e.g., ATCC-validated HepG2), serum concentrations, and incubation times .
- Orthogonal assays : Confirm cytotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .
- Meta-analysis : Compare data across published studies (e.g., IC₅₀ ranges for AChE inhibition) to identify outliers .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Solubility enhancement : Formulate with co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
- Bioavailability testing : Use rodent models to measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
Methodological Tables
Table 1: Key Synthetic Parameters for Yield Optimization
Table 2: Biological Activity Benchmarks for Imidazo[1,2-a]pyridine Derivatives
| Target | IC₅₀ Range (µM) | Cell Line/Model | Reference |
|---|---|---|---|
| Acetylcholinesterase | 0.07–2.5 | In vitro enzymatic assay | |
| COX-2 | 0.1–5.0 | RAW 264.7 macrophages | |
| S. aureus | 4–32 (MIC) | ATCC 25923 |
Table 3: Computational Tools for SAR Analysis
| Tool | Application | Output Metrics | Reference |
|---|---|---|---|
| AutoDock Vina | Binding affinity prediction | ΔG (kcal/mol) | |
| DFT Calculations | Electronic properties | HOMO/LUMO gaps | |
| Molecular Dynamics | Conformational stability | RMSD (Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
